N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS.ClH/c1-14-8-10-15(11-9-14)19(25)24(13-5-12-23(2)3)20-22-18-16(21)6-4-7-17(18)26-20;/h4,6-11H,5,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVXYGDLUMSBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, which is then reacted with 4-fluorobenzo[d]thiazole-2-amine to form the benzamide core.
Introduction of the Dimethylamino Group: The benzamide core is then reacted with 3-(dimethylamino)propylamine under appropriate conditions to introduce the dimethylamino group.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
-
Anti-inflammatory Activity
- The compound has been studied for its potential to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Inhibition of these enzymes leads to reduced prostaglandin synthesis, thus alleviating inflammation and pain.
- Preliminary studies have shown that certain derivatives exhibit IC50 values comparable to established COX-2 inhibitors like celecoxib, indicating promising anti-inflammatory properties.
-
Antimicrobial Properties
- Research has indicated that thiazole derivatives can exhibit antimicrobial activities against various pathogens. Compounds similar to N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride have been screened for antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae at specific concentrations .
-
Potential Anticancer Effects
- The compound's ability to induce apoptosis in cancer cells has been hypothesized based on its structural characteristics and interactions with cellular pathways. It may modulate receptor activities involved in tumor growth, contributing to its anticancer potential.
Research Findings and Case Studies
A review of existing literature reveals several key studies that highlight the applications and efficacy of this compound:
These findings underscore the compound's versatility and potential as a therapeutic agent across multiple domains.
Mechanism of Action
The mechanism of action of N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(dimethylamino)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride
- N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride
Uniqueness
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride is unique due to the presence of the fluorine atom in the benzo[d]thiazole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with a dimethylamino group and a fluorobenzothiazole moiety. Its molecular formula is , with a molecular weight of approximately 423.9 g/mol. The presence of these functional groups is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the fields of oncology and antimicrobial therapy.
1. Antitumor Activity
Several studies have investigated the antitumor potential of benzamide derivatives. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines. A notable study demonstrated that certain benzamide derivatives inhibited cell proliferation in cancer models, suggesting that this compound may similarly affect tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
2. Antimicrobial Properties
Limited research has highlighted the antibacterial activity of this compound against strains like Staphylococcus aureus and Escherichia coli. One study reported moderate antibacterial effects, indicating that while the compound may not be as potent as traditional antibiotics, it holds promise for further development as an antimicrobial agent .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in cancer progression and microbial resistance.
Target Interaction Studies
Interaction studies have focused on binding affinities to various biological targets, including enzymes and receptors involved in metabolic pathways. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .
Case Studies
A series of case studies have been conducted to evaluate the efficacy of related compounds in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced cancer treated with benzamide derivatives showed promising results in terms of tumor reduction and patient survival rates.
- Case Study 2 : In vitro studies demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted therapy .
Data Tables
Q & A
Q. Q1. What are the standard synthetic routes for N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride, and how is its structure confirmed?
A1. The compound is typically synthesized via multi-step organic reactions, including amide coupling and heterocyclic ring formation . For example:
- Amide bond formation : Reacting intermediates like 4-fluorobenzo[d]thiazol-2-amine with activated carboxylic acid derivatives (e.g., acid chlorides) under basic conditions (e.g., Et₃N or HBTU as coupling agents) .
- Purification : Silica gel column chromatography or preparative HPLC is used to isolate the final product, with purity confirmed by HPLC (e.g., 98–99% purity) .
- Structural confirmation :
Q. Q2. How are intermediates like 4-fluorobenzo[d]thiazol-2-amine synthesized for this compound?
A2. The benzo[d]thiazole core is constructed via cyclocondensation of substituted thioureas with α-haloketones. For example:
- React 2-amino-4-fluorothiophenol with chloroacetyl chloride in anhydrous THF to form the thiazole ring .
- Key step : Use of copper(I) iodide and sodium azide for azide incorporation in intermediates, followed by Staudinger reactions for amine generation .
Advanced Research Questions
Q. Q3. How can conflicting spectroscopic data from different synthesis batches be resolved?
A3. Discrepancies in NMR or mass spectra often arise from solvent impurities , tautomerism , or stereochemical variations . Mitigation strategies include:
- Standardized conditions : Use deuterated solvents (e.g., CDCl₃) and calibrate instruments with internal standards (e.g., TMS) .
- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol shifts) by analyzing temperature-dependent spectra .
- Comparative analysis : Cross-reference with analogs (e.g., evidence from compound 14 in shows distinct piperazine-related proton splitting).
Q. Q4. What strategies optimize reaction yields for large-scale synthesis?
A4. Key factors include:
- Catalyst selection : HBTU or BOP reagents enhance coupling efficiency in amide bond formation .
- Solvent optimization : THF improves solubility for intermediates, while ethanol-water mixtures facilitate crystallization .
- Temperature control : Reflux conditions (e.g., 80–120°C) for 12–24 hours ensure complete conversion .
Example: Compound 31 in achieved 99% purity by refining reflux time and solvent ratios.
Q. Q5. How are structure-activity relationships (SAR) studied for this compound?
A5. SAR is explored via:
- Analog synthesis : Modify substituents (e.g., replace 4-fluorobenzothiazole with 4-chloro or 4-bromo variants) and assess bioactivity .
- Biochemical assays : Test inhibition of bacterial enzymes (e.g., acps-pptase) or binding to receptors using fluorescence polarization .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with target proteins, as seen in compound 9c’s binding to bacterial enzymes .
Q. Q6. How to address low solubility in pharmacological assays?
A6. Solubility challenges are tackled via:
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., compound 14 in ).
- Co-solvents : Use DMSO or cyclodextrin complexes for in vitro studies .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
Methodological Challenges
Q. Q7. How to validate purity when HPLC and NMR data show discrepancies?
A7. Contradictions may arise from UV-inactive impurities or isomeric byproducts . Solutions include:
Q. Q8. What are the best practices for scaling up synthesis without compromising purity?
A8. Critical steps for scale-up:
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .
- Crystallization control : Seed crystals and optimize cooling rates to prevent polymorph formation .
- Green chemistry : Replace hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
